N-Fmoc-3-methoxy-4-chloro-L-phenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Fmoc-3-methoxy-4-chloro-L-phenylalanine is a derivative of phenylalanine, an essential amino acid. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a methoxy group, and a chlorine atom on the phenyl ring. It is commonly used in peptide synthesis and other organic synthesis applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc-3-methoxy-4-chloro-L-phenylalanine typically involves the protection of the amino group of 3-methoxy-4-chloro-L-phenylalanine with the Fmoc group. This can be achieved by reacting the amino acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which reacts with the amino acid to form the Fmoc-protected product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-Fmoc-3-methoxy-4-chloro-L-phenylalanine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.
Common Reagents and Conditions
Fmoc Deprotection: Typically performed with a solution of 20% piperidine in N,N-dimethylformamide (DMF).
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are often carried out in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Fmoc group yields 3-methoxy-4-chloro-L-phenylalanine, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
N-Fmoc-3-methoxy-4-chloro-L-phenylalanine is widely used in scientific research, particularly in the fields of:
Peptide Synthesis: As a protected amino acid, it is used in solid-phase peptide synthesis (SPPS) to construct peptides and proteins.
Medicinal Chemistry: It serves as a building block for the synthesis of peptide-based drugs and other bioactive molecules.
Biological Studies: Researchers use it to study protein-protein interactions, enzyme-substrate interactions, and other biochemical processes.
Mechanism of Action
The mechanism of action of N-Fmoc-3-methoxy-4-chloro-L-phenylalanine primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing the construction of complex peptide sequences .
Comparison with Similar Compounds
Similar Compounds
N-Fmoc-4-chloro-L-phenylalanine: Similar structure but lacks the methoxy group.
N-Fmoc-3-chloro-L-phenylalanine: Similar structure but lacks the methoxy group and has the chlorine atom at a different position.
N-Fmoc-4-fluoro-L-phenylalanine: Similar structure but has a fluorine atom instead of chlorine.
Uniqueness
N-Fmoc-3-methoxy-4-chloro-L-phenylalanine is unique due to the presence of both the methoxy and chlorine substituents on the phenyl ring. This combination of functional groups imparts distinct chemical properties, making it valuable in specific synthetic and research applications .
Properties
IUPAC Name |
(2S)-3-(4-chloro-3-methoxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClNO5/c1-31-23-13-15(10-11-21(23)26)12-22(24(28)29)27-25(30)32-14-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-11,13,20,22H,12,14H2,1H3,(H,27,30)(H,28,29)/t22-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWVDPPGGIWRXKC-QFIPXVFZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.